molecular formula C11H12N2O2 B14561347 4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one CAS No. 61851-66-9

4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14561347
CAS No.: 61851-66-9
M. Wt: 204.22 g/mol
InChI Key: FDUWPGDTGTYMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,4-dihydropyrimidin-2(1H)-one: Lacks the phenyl and methyl groups.

    1-Methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the hydroxyl group.

    3-Phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the hydroxyl, methyl, and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

61851-66-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-1-methyl-3-phenyl-4H-pyrimidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-8,10,14H,1H3

InChI Key

FDUWPGDTGTYMFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(N(C1=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.